Dalacin (TN)
Overview
Description
Dalacin, also known as clindamycin, is a lincosamide antibiotic used to treat a variety of bacterial infections. It is effective against anaerobic bacteria and certain protozoans. Clindamycin is commonly used to treat infections of the respiratory tract, skin, soft tissues, and bones, as well as dental infections and bacterial vaginosis .
Preparation Methods
Clindamycin is synthesized from lincomycin, a naturally occurring antibiotic. The synthetic route involves the 7(S)-chloro-substitution of the 7®-hydroxyl group of lincomycin. The reaction conditions typically include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent . Industrial production methods involve fermentation processes using Streptomyces lincolnensis, followed by chemical modification to produce clindamycin .
Chemical Reactions Analysis
Clindamycin undergoes various chemical reactions, including:
Oxidation: Clindamycin can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of clindamycin can lead to the formation of deschloroclinamycin. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Clindamycin can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Scientific Research Applications
Clindamycin has a wide range of scientific research applications:
Chemistry: Clindamycin is used as a model compound in studies of antibiotic synthesis and modification.
Biology: It is used to study bacterial resistance mechanisms and the effects of antibiotics on microbial communities.
Mechanism of Action
Clindamycin works by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This action prevents the growth and replication of bacteria by interfering with the transpeptidation reaction, which is essential for the elongation of the peptide chain during protein synthesis . The molecular targets include the bacterial ribosome and the pathways involved in protein synthesis .
Comparison with Similar Compounds
Clindamycin is similar to other lincosamide antibiotics, such as lincomycin. clindamycin has improved pharmacokinetic properties and a broader spectrum of activity. Unlike lincomycin, clindamycin is effective against certain protozoans and has better oral bioavailability . Other similar compounds include erythromycin and azithromycin, which are macrolide antibiotics with a similar mechanism of action but different chemical structures .
Properties
IUPAC Name |
(2S,4R)-N-[2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H/t9?,10-,11+,12?,13+,14-,15-,16-,18-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUODDLQVRAJAJM-GQYOKNPUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)NC([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)C(C)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34Cl2N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21462-39-5 | |
Record name | Clindamycin hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.347 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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